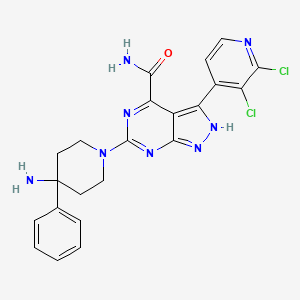
Shp2-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shp2-IN-14 is an orally active and potent allosteric inhibitor of Src homology region 2-containing protein tyrosine phosphatase-2 (SHP2). This compound has shown significant anti-tumor activity and is being studied for its potential in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-14 involves multiple steps, starting with the preparation of heteroaryl derivatives. The synthetic route typically includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, cyclization, and coupling reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and scalability. Quality control measures are implemented at each step to maintain the integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Shp2-IN-14 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .
Scientific Research Applications
Shp2-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SHP2 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cell signaling pathways, particularly those involved in cancer progression.
Medicine: Explored as a potential therapeutic agent for treating cancers, especially those with aberrant SHP2 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2
Mechanism of Action
Shp2-IN-14 exerts its effects by binding to the allosteric site of SHP2, thereby inhibiting its phosphatase activity. This inhibition disrupts the downstream signaling pathways, such as the RAS/MAPK pathway, which are crucial for cancer cell proliferation and survival. The compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
SHP099: Another allosteric inhibitor of SHP2 with similar anti-tumor activity.
RMC-4550: A selective SHP2 inhibitor with potent anti-cancer effects.
TNO155: An SHP2 inhibitor currently in clinical trials for cancer treatment
Uniqueness of Shp2-IN-14
This compound stands out due to its high potency and favorable pharmacokinetic properties. It has demonstrated significant efficacy in preclinical models, making it a valuable tool for studying SHP2 inhibition and a potential therapeutic agent for cancer treatment .
Properties
Molecular Formula |
C22H20Cl2N8O |
|---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
6-(4-amino-4-phenylpiperidin-1-yl)-3-(2,3-dichloropyridin-4-yl)-2H-pyrazolo[3,4-d]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H20Cl2N8O/c23-15-13(6-9-27-18(15)24)16-14-17(19(25)33)28-21(29-20(14)31-30-16)32-10-7-22(26,8-11-32)12-4-2-1-3-5-12/h1-6,9H,7-8,10-11,26H2,(H2,25,33)(H,28,29,30,31) |
InChI Key |
KVYQUJXENRXDEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)N)C3=NC4=NNC(=C4C(=N3)C(=O)N)C5=C(C(=NC=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


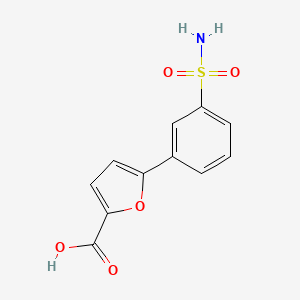




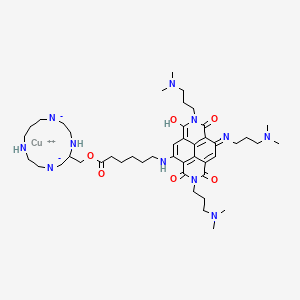

![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)
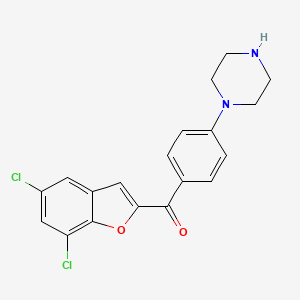
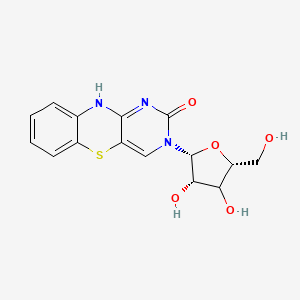
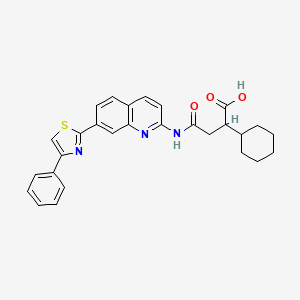
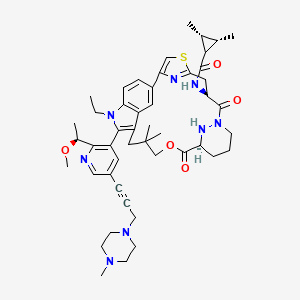
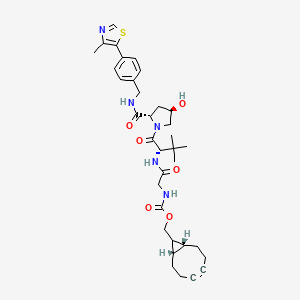
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
